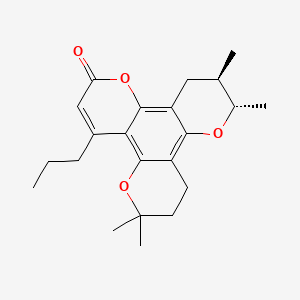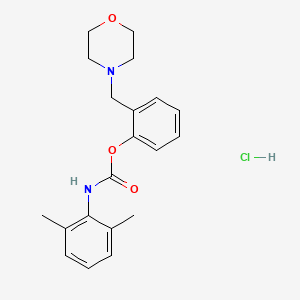
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is a chemical compound with a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves several steps. The process typically starts with the reaction of 2,6-dimethylphenyl isocyanate with 2-(4-morpholinylmethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .
Applications De Recherche Scientifique
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-piperidinylmethyl)phenyl ester
- Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-pyrrolidinylmethyl)phenyl ester
Uniqueness
Carbamic acid, (2,6-dimethylphenyl)-, 2-(4-morpholinylmethyl)phenyl ester, monohydrochloride is unique due to its specific structure, which includes a morpholine ring. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propriétés
Numéro CAS |
130533-77-6 |
|---|---|
Formule moléculaire |
C20H25ClN2O3 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
[2-(morpholin-4-ylmethyl)phenyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c1-15-6-5-7-16(2)19(15)21-20(23)25-18-9-4-3-8-17(18)14-22-10-12-24-13-11-22;/h3-9H,10-14H2,1-2H3,(H,21,23);1H |
Clé InChI |
SMYSRSCNXGZODQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2CN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


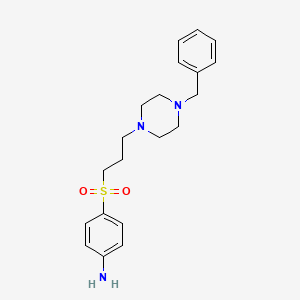

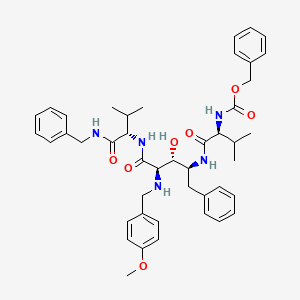
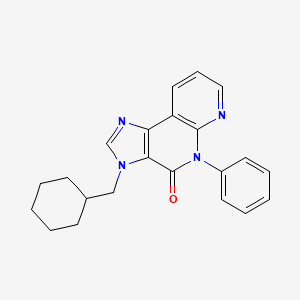
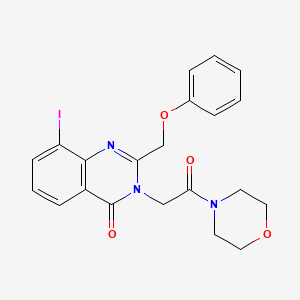
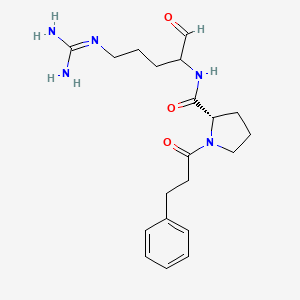
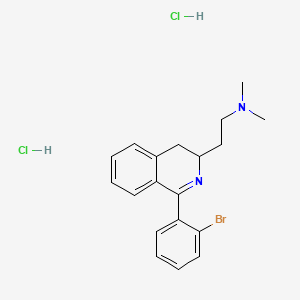




![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

